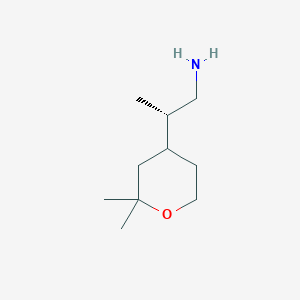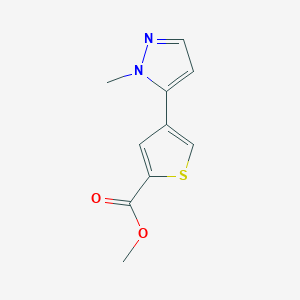
Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 1047629-03-7 . It has a molecular weight of 223.28 . This compound is used in various applications and research .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 223.28 . More specific physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis and Anti-Tumor Activities : A study explored the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds showed promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting their potential as therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).
Catalytic Approaches and Structural Features : Another study focused on the synthesis of pyrazole-thiophene-based amide derivatives using various catalytic approaches. The study also investigated their nonlinear optical properties and structural features through computational applications (Kanwal et al., 2022).
Heterocyclic Synthesis : Thiophenylhydrazonoacetates were used in heterocyclic synthesis to yield various pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of thiophene derivatives in synthesizing complex heterocyclic structures (Mohareb et al., 2004).
Applications in Medicinal Chemistry and Materials Science
Luminescence Sensing and Pesticide Removal : A family of thiophene-based metal-organic frameworks (MOFs) demonstrated efficient luminescent sensory properties for detecting environmental contaminants like Hg(II), Cu(II), and Cr(VI), and showed potential for trapping pesticides from wasted solutions, pointing towards their application in environmental monitoring and remediation (Zhao et al., 2017).
Antibacterial and Antifungal Activities : The synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showcased significant in vitro antimicrobial and antifungal activities against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12-8(3-4-11-12)7-5-9(15-6-7)10(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAGHVCQPPJZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CSC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2730351.png)
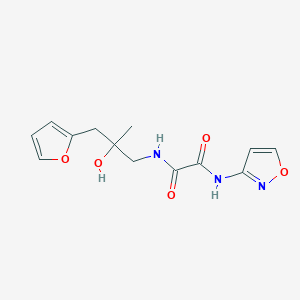
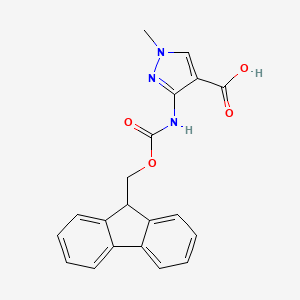
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)
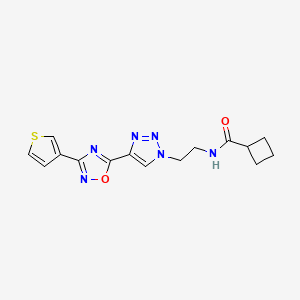
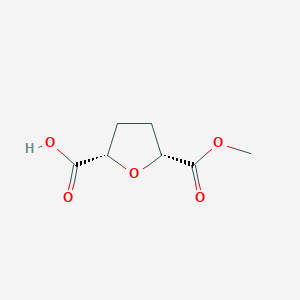

![6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2730362.png)
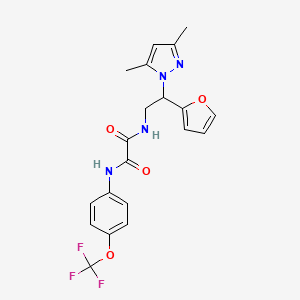
![N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B2730366.png)
![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)
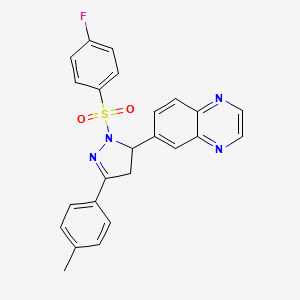
![N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2730371.png)
